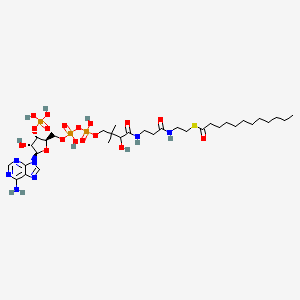
COENZYME A,S-DODECANOATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the chemical formula COENZYME A,S-DODECANOATE Lauroyl Coenzyme A . It is a significant biological coenzyme that plays a crucial role in the metabolism of fatty acids within living organisms. This compound is involved in the transport and catalytic processes of fatty acids, making it essential for various biochemical pathways .
准备方法
Synthetic Routes and Reaction Conditions: Lauroyl Coenzyme A is typically synthesized through the esterification reaction between lauric acid and coenzyme A. The reaction involves the formation of an ester bond between the carboxyl group of lauric acid and the hydroxyl group of coenzyme A .
Industrial Production Methods: In industrial settings, the synthesis of Lauroyl Coenzyme A can be achieved through chemical synthesis methods. The process involves the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Lauroyl Coenzyme A undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different fatty acid derivatives, while reduction can yield various alcohols and hydrocarbons .
科学研究应用
Biochemical Functions
Coenzyme A, S-dodecanoate is synthesized through the condensation of coenzyme A with lauric acid (dodecanoic acid). This reaction is catalyzed by acyl-CoA ligases, which activate fatty acids for subsequent metabolic processes. The primary functions of this compound include:
- Fatty Acid Metabolism : Coenzyme A derivatives are essential for the β-oxidation of fatty acids, where they facilitate the breakdown of long-chain fatty acids into acetyl-CoA units for energy production.
- Biosynthesis of Lipids : It plays a critical role in the synthesis of complex lipids, including phospholipids and triglycerides, which are vital for cellular structure and function.
- Regulation of Metabolic Pathways : Coenzyme A derivatives act as allosteric regulators in various metabolic pathways, influencing enzyme activities and metabolic flux.
Metabolic Studies
Coenzyme A, S-dodecanoate has been extensively studied in metabolic research. For instance, its role in mitochondrial fatty acid oxidation has been highlighted in studies involving gene knockout models. These studies have shown that alterations in CoA metabolism can lead to metabolic disorders and have implications for conditions such as obesity and diabetes .
Polymer Biosynthesis
Research has demonstrated that Coenzyme A derivatives can be utilized in the biosynthesis of polyhydroxyalkanoates (PHAs), biopolymers produced by microorganisms. The channeling of CoA-derived monomers into PHA synthesis pathways has been characterized in various bacterial strains . This application is significant for developing biodegradable plastics from renewable resources.
Therapeutic Potential
The antioxidant function of coenzyme A has garnered attention in therapeutic research. Studies suggest that protein CoAlation—where coenzyme A modifies protein cysteine residues—plays a protective role during oxidative stress . This mechanism has implications for diseases characterized by oxidative damage, including neurodegenerative disorders.
Case Study 1: Fatty Acid Metabolism in Mice
A study investigating the metabolic adaptations in medium-chain acyl-CoA dehydrogenase knockout (MCAD-KO) mice revealed significant changes in gene expression related to CoA metabolism. The results indicated compensatory mechanisms involving acyl-CoA thioesterases that enhance free fatty acid oxidation pathways .
| Parameter | MCAD-KO Mice | Wild Type Mice |
|---|---|---|
| LCAD Protein Concentration | Low | Normal |
| Gene Expression Changes | Upregulated | Downregulated |
| Lipid Peroxidation Indicator | No Significant Change | Normal |
Case Study 2: Polyhydroxyalkanoate Production
In a study focused on polyhydroxybutyrate biosynthesis from lauric acid using engineered bacterial strains, it was found that the presence of Coenzyme A derivatives significantly increased polymer yield. The engineered strains exhibited enhanced enoyl-CoA hydratase activity, facilitating improved conversion rates .
作用机制
Lauroyl Coenzyme A exerts its effects by acting as a carrier and catalyst for fatty acids within the body. It facilitates the transport of fatty acids into mitochondria, where they undergo β-oxidation to produce energy. The molecular targets include enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and carnitine palmitoyltransferase .
相似化合物的比较
Myristoyl Coenzyme A (C35H62N7O17P3S): Similar in structure but contains a longer fatty acid chain.
Palmitoyl Coenzyme A (C37H66N7O17P3S): Contains an even longer fatty acid chain compared to Lauroyl Coenzyme A.
Stearoyl Coenzyme A (C39H70N7O17P3S): Contains the longest fatty acid chain among the similar compounds
Uniqueness: Lauroyl Coenzyme A is unique due to its specific chain length, which makes it particularly effective in certain metabolic pathways. Its intermediate chain length allows it to participate in both short-chain and long-chain fatty acid metabolism, providing versatility in biochemical processes .
属性
分子式 |
C33H58N7O17P3S |
|---|---|
分子量 |
949.8 g/mol |
IUPAC 名称 |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate |
InChI |
InChI=1S/C33H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/t22-,26-,27-,28?,32-/m1/s1 |
InChI 键 |
YMCXGHLSVALICC-IIZVUBDFSA-N |
手性 SMILES |
CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
规范 SMILES |
CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
同义词 |
coenzyme A, lauroyl- dodecanoyl-CoA lauroyl-CoA lauroyl-coenzyme A |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















